molecular formula C2H6N2O B032501 Acethydrazide CAS No. 1068-57-1

Acethydrazide

Cat. No. B032501
CAS RN: 1068-57-1
M. Wt: 74.08 g/mol
InChI Key: OFLXLNCGODUUOT-UHFFFAOYSA-N
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Description

Acethydrazide is a chemical compound that has been studied for various applications in chemistry and pharmacology. Its derivatives and complexes have shown a range of interesting properties and potential uses.

Synthesis Analysis

  • Acethydrazide can be modified with other compounds like benzaldehyde to produce derivatives such as N’-Benzylideneacethydrazide. These derivatives can then be complexed with metals like Iron (II) and Copper (II) (S. Nzikayel, Akpan Ij, A. Ec, 2018).
  • Other derivatives, like 4-tert-butylphenoxyacetylhydrazones, are synthesized using aromatic aldehydes and acetone, showing unique structural peculiarities and characteristics (S. Podyachev et al., 2007).

Molecular Structure Analysis

  • The molecular structure of various acethydrazide derivatives has been analyzed using techniques like X-ray diffraction, revealing details about their conformation and stability. For example, N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide has been thoroughly characterized (Li Wei-hua et al., 2006).

Chemical Reactions and Properties

  • Acethydrazide and its derivatives participate in various chemical reactions, forming complexes with different metals. The coordination often occurs through O and N atoms of carbonyl and amide functional groups, as seen in metal complexes (S. Nzikayel, Akpan Ij, A. Ec, 2018).

Physical Properties Analysis

  • The physical properties such as melting points, solubility, and spectroscopic characteristics (IR, UV/Visible) of acethydrazide and its derivatives have been studied, providing insights into their potential applications (S. Podyachev et al., 2007).

Scientific Research Applications

Antituberculosis Activity

Acethydrazide demonstrates significant activity against Mycobacterium tuberculosis, highlighting its potential as an antituberculosis agent. Research in this area focuses on the synthesis of acethydrazide and related compounds, underscoring its medicinal chemistry significance (Mir, Siddiqui, & Comrie, 1970).

Metal Complex Formation

Acethydrazide can be chemically modified and complexed with metals like Iron (II) and Copper (II). This process, studied through techniques like FT-IR and UV/Visible spectroscopy, explores the coordination of acethydrazide to metal ions, offering insights into its potential applications in coordination chemistry (Nzikayel, Ij, & Ec, 2018).

Coordination Properties with Copper(II)

The coordinating properties of acethydrazide with copper(II) have been a subject of study, focusing on how acethydrazide forms complexes in aqueous solutions. This research, utilizing potentiometric and spectroscopic methods, provides insights into the ligand's coordination behavior, which is essential for understanding its role in bioinorganic chemistry (Woźniczka et al., 2017).

Use as a Derivatizing Agent

Acethydrazide has been used as a derivatizing reagent for aldehydes and ketones. This application in analytical chemistry involves studying the absorbance and emission characteristics of derivatives, providing a method for detecting and analyzing these functional groups in various samples (Baggett, Case, Darby, & Gray, 1992).

Application in Hydrogenation Processes

In industrial chemistry, acethydrazide is involved in the hydrogenation process to produce N'-methyl acethydrazide, a significant step in specific chemical production processes. This research looks into the kinetics and effects of various conditions on the hydrogenation rate, providing valuable information for process optimization (Pakdehi, Sohrabi, & Moghaddam, 2010).

Role in Organoselenium-induced Cyclization

Acethydrazide is a key player in organoselenium-induced cyclization reactions. This research area, exploring the formation of various organic compounds, is crucial for understanding reaction mechanisms and developing new synthetic methodologies (Tiecco, Testaferri, & Marini, 1996).

Safety And Hazards

Acethydrazide is toxic if swallowed and can cause skin and eye irritation . It is also suspected of causing genetic defects and cancer . Exposure can cause hemolysis and liver damage .

properties

IUPAC Name

acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXLNCGODUUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020900
Record name Monoacetyl hydrazine
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Acethydrazide

CAS RN

1068-57-1
Record name Acetohydrazide
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Record name Acetylhydrazine
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Record name Acethydrazide
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Record name Acetic acid, hydrazide
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Record name Monoacetyl hydrazine
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Record name Acetohydrazide
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Record name ACETYLHYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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